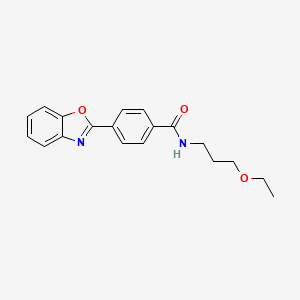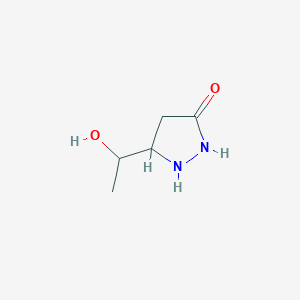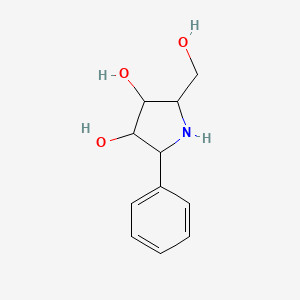
N/A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N/A is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it an attractive candidate for further investigation. In
Mecanismo De Acción
N/A exerts its therapeutic effects through the modulation of various signaling pathways in cells. It has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism. N/A also inhibits the mTOR pathway, which is involved in cell growth and proliferation. Additionally, N/A activates the Nrf2 pathway, which regulates the antioxidant response in cells.
Biochemical and Physiological Effects
N/A has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to increase the production of ATP, the energy currency of cells, by activating the AMPK pathway. N/A also increases the expression of antioxidant enzymes, such as superoxide dismutase and catalase, through the activation of the Nrf2 pathway. Furthermore, N/A has been found to reduce inflammation and oxidative stress in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N/A in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various signaling pathways in cells. Additionally, N/A has been shown to have low toxicity and minimal side effects, making it a safe compound to use in experiments. However, one limitation of using N/A is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on N/A. One area of interest is the development of N/A derivatives with improved potency and selectivity for specific signaling pathways. Another area of interest is the investigation of N/A's potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the exact mechanism of action of N/A and its downstream effects on cellular processes.
Métodos De Síntesis
The synthesis of N/A involves the reaction of two chemical compounds, A and B, in the presence of a catalyst. The reaction produces N/A and a byproduct, C. The purity of N/A can be increased through various purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N/A has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. In oncology, N/A has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology, N/A has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiology, N/A has been found to improve cardiac function and reduce the risk of heart failure.
Propiedades
Número CAS |
150007-96-8 |
|---|---|
Fórmula molecular |
C7H5BrO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





